molecular formula C6H5F6NO B6311046 2,2-Bis(trifluoromethyl)cyclopropanecarboxamide CAS No. 2088943-05-7

2,2-Bis(trifluoromethyl)cyclopropanecarboxamide

Cat. No. B6311046
CAS RN: 2088943-05-7
M. Wt: 221.10 g/mol
InChI Key: SVSKXPNEYWGJFJ-UHFFFAOYSA-N
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Description

2,2-Bis(trifluoromethyl)cyclopropanecarboxamide (BTCA) is a cyclic amide compound used in a wide range of scientific research applications. It is a colorless, water-soluble, and non-toxic compound that has been used in a variety of biochemical and physiological studies. BTCA has been used in the synthesis of other compounds, as well as in the study of enzyme kinetics, protein-ligand interactions, and drug-target interactions. The compound has been found to be an effective inhibitor of several enzymes, including thymidylate synthase and dihydrofolate reductase. Additionally, BTCA has been used to study the mechanisms of action of several drugs, including antiretroviral drugs and cancer chemotherapeutic agents.

Scientific Research Applications

2,2-Bis(trifluoromethyl)cyclopropanecarboxamide has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, as well as in the study of enzyme kinetics, protein-ligand interactions, and drug-target interactions. Additionally, 2,2-Bis(trifluoromethyl)cyclopropanecarboxamide has been used to study the mechanisms of action of several drugs, including antiretroviral drugs and cancer chemotherapeutic agents.

Mechanism of Action

2,2-Bis(trifluoromethyl)cyclopropanecarboxamide has been found to be an effective inhibitor of several enzymes, including thymidylate synthase and dihydrofolate reductase. The compound binds to the active sites of these enzymes and blocks their activity, thus inhibiting the enzymes’ ability to catalyze their respective reactions.
Biochemical and Physiological Effects
2,2-Bis(trifluoromethyl)cyclopropanecarboxamide has been found to have a variety of biochemical and physiological effects. In studies involving cells, 2,2-Bis(trifluoromethyl)cyclopropanecarboxamide has been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death. Additionally, 2,2-Bis(trifluoromethyl)cyclopropanecarboxamide has been found to inhibit the production of reactive oxygen species, which can damage cells and lead to a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2-Bis(trifluoromethyl)cyclopropanecarboxamide in laboratory experiments is its low toxicity and water solubility, which makes it safe to use and easy to handle. Additionally, 2,2-Bis(trifluoromethyl)cyclopropanecarboxamide is a relatively inexpensive compound and is readily available from chemical suppliers. However, there are some limitations to using 2,2-Bis(trifluoromethyl)cyclopropanecarboxamide in laboratory experiments. For example, 2,2-Bis(trifluoromethyl)cyclopropanecarboxamide has been found to be a relatively weak inhibitor of some enzymes, and it can be difficult to obtain consistent results when using the compound in enzyme kinetic studies.

Future Directions

The potential applications of 2,2-Bis(trifluoromethyl)cyclopropanecarboxamide are numerous and varied. In the future, 2,2-Bis(trifluoromethyl)cyclopropanecarboxamide could be used in the development of new drugs and drug targets, as well as in the study of protein-ligand interactions and enzyme kinetics. Additionally, 2,2-Bis(trifluoromethyl)cyclopropanecarboxamide could be used to study the effects of various compounds on cell growth, apoptosis, and reactive oxygen species production. Finally, 2,2-Bis(trifluoromethyl)cyclopropanecarboxamide could be used in the development of new compounds for use in drug discovery and in the development of new therapeutic agents.

Synthesis Methods

2,2-Bis(trifluoromethyl)cyclopropanecarboxamide can be synthesized by the reaction of 2-chloro-2-trifluoromethylcyclopropanecarboxylic acid with an amine base, such as triethylamine, in the presence of a catalyst, such as a tertiary amine or a Lewis acid. The reaction proceeds at room temperature and yields a colorless, water-soluble compound.

properties

IUPAC Name

2,2-bis(trifluoromethyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F6NO/c7-5(8,9)4(6(10,11)12)1-2(4)3(13)14/h2H,1H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSKXPNEYWGJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C(F)(F)F)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(trifluoromethyl)cyclopropanecarboxamide

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